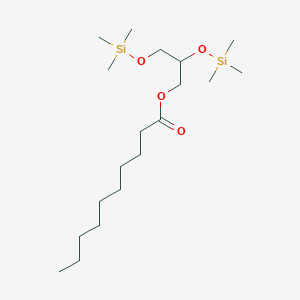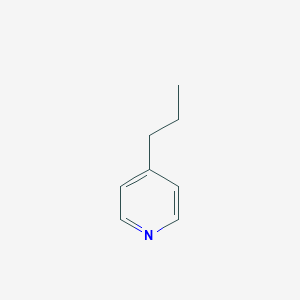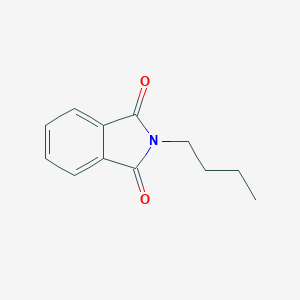
N-ブチルフタリミド
概要
説明
N-Butylphthalimide (NBP) is a phthalimide derivative that is widely used in organic synthesis and in the manufacture of pharmaceuticals and other organic compounds. It is also used in the laboratory as a reagent for the synthesis of a wide variety of organic compounds. NBP has many advantages as a reagent, including its low cost, high reactivity, low toxicity, and its ability to be used in a variety of synthetic processes.
科学的研究の応用
抗真菌特性
NBPは、強力な抗真菌特性を持つことが判明しています。 ヒトの真菌感染のほとんどの原因となっている、さまざまなカンジダ種に対して効果があることが示されています . NBPの最小発育阻止濃度(MIC)は、100 µg/mlであることがわかりました .
抗バイオフィルム活性
NBPは、有意な抗バイオフィルム活性を示しています。 フルコナゾール耐性およびフルコナゾール感受性カンジダ・アルビカンスとカンジダ・パラプシロシスの両方で、亜阻害濃度(10〜50 µg/ml)でバイオフィルムを用量依存的に阻害しました . 尿路病原性大腸菌、表皮ブドウ球菌、黄色ブドウ球菌、および腸炎ビブリオなどの他の病原体においても、バイオフィルム形成を効果的に阻害しました .
抗菌糸効果
NBPは、C. アルビカンスの菌糸形成と細胞凝集を著しく阻害し、そのコロニー形態を用量依存的に変化させました . これは、C. アルビカンスが酵母から糸状(菌糸)に切り替わる能力が侵入を助けるため 重要なことです。
遺伝子発現調節
NBPは、治療時に重要な菌糸およびバイオフィルム関連遺伝子、つまりECE1、HWP1、およびUME6の発現を有意にダウンレギュレートしました . これは、NBPが遺伝子発現を調節して真菌感染の増殖と拡散を阻害できることを示唆しています。
低毒性
NBPは、線虫モデルで、2〜20 µg/mlの範囲の濃度で、軽度の毒性を示しました . これは、NBPが、最小限の副作用で治療用途で使用できる可能性があることを示唆しています。
非水系フローバッテリーでの潜在的な用途
NBPとは直接関係ありませんが、N-メチルフタリミド(関連化合物)は、非水系フローバッテリーの負のレドックス対として提案されています . NBPもこの分野で同様の用途を持つ可能性がありますが、これを確認するにはさらなる研究が必要です。
作用機序
Target of Action
N-Butylphthalimide (NBP) is a synthetic compound that has been found to have significant effects on various biological targets. It has been shown to have potent antifungal, anti-biofilm, and anti-hyphal properties against Candida species . The primary targets of NBP are the biofilms and hyphae of Candida species, which are responsible for causing candidiasis, a common fungal infection in humans .
Mode of Action
NBP interacts with its targets by inhibiting the formation of biofilms and hyphae in Candida species. It has been found to be the most potent among N-substituted phthalimides, with a minimum inhibitory concentration (MIC) of 100 µg/ml . It dose-dependently inhibits biofilm at sub-inhibitory concentrations (10–50 µg/ml) in both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis . Furthermore, NBP markedly inhibits the hyphal formation and cell aggregation of C. albicans and alters its colony morphology in a dose-dependent manner .
Biochemical Pathways
NBP affects several biochemical pathways. It has been found to significantly downregulate the expression of important hyphal- and biofilm-associated genes, such as ECE1, HWP1, and UME6 . This suggests that NBP may interfere with the gene expression pathways that regulate the morphogenesis and biofilm formation of Candida species. Additionally, NBP has been found to activate the Nrf2 pathway, which plays a crucial role in mitigating oxidative stress and inflammation .
Pharmacokinetics
It is known that nbp undergoes extensive metabolism in humans . The major metabolites in human plasma were 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP . The AUC (Area Under the Curve) of metabolites was much larger than that of NBP, indicating that NBP is extensively metabolized in the body .
Result of Action
The molecular and cellular effects of NBP’s action are primarily its antifungal and anti-biofilm activities. It effectively inhibits biofilm formation in various pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus . It also significantly reduces the richness and diversity of the intestinal microbiota . At the molecular level, NBP activates the Nrf2 pathway, reducing oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of NBP can be influenced by various environmental factors. For instance, the presence of antibiotics can affect the intestinal microbiota, which in turn can influence the pharmacokinetics of NBP . Furthermore, the efficacy of NBP can be affected by the specific strain of Candida species, as well as their resistance or sensitivity to other antifungal agents .
Safety and Hazards
N-Butylphthalimide is classified as an irritant . It causes serious eye irritation and is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
N-Butylphthalimide has been found to interact with various biomolecules, particularly those involved in angiogenesis . It stimulates angiogenesis by inducing the production of angiogenic growth factors VEGFA and CD31 . The compound also increases the tubule formation rate and migration capability of human umbilical vein endothelial cells .
Cellular Effects
N-Butylphthalimide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by upregulating the expression of the hedgehog signaling pathway . This upregulation leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Butylphthalimide exerts its effects through binding interactions with biomolecules and changes in gene expression . It activates the transcription factor Gli1, which is a key regulator of the hedgehog signaling pathway . This activation leads to increased production of angiogenic growth factors and enhanced angiogenesis .
特性
IUPAC Name |
2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDEVCJRCPTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044591 | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1515-72-6 | |
| Record name | N-Butylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

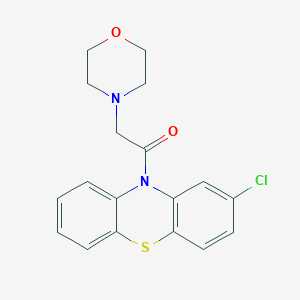
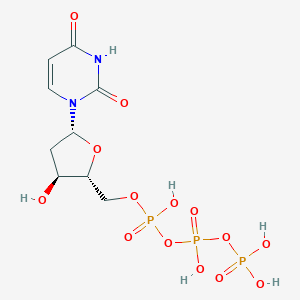

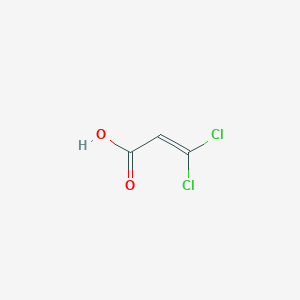
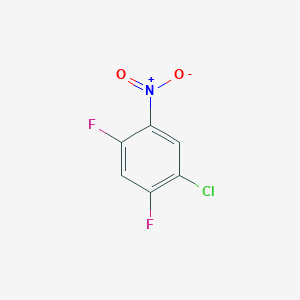
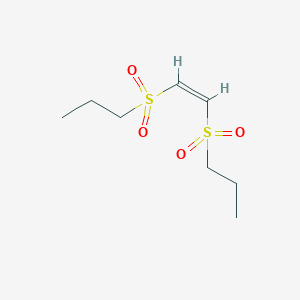
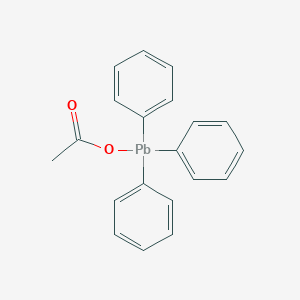
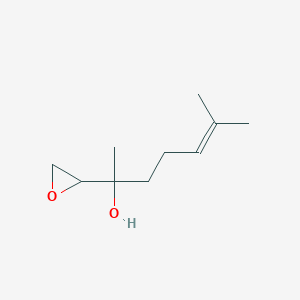
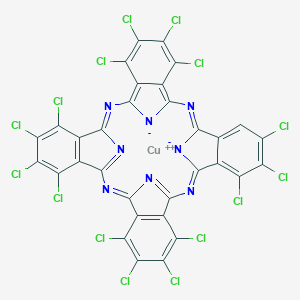
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
